molecular formula C14H15Cl2NO3 B14506264 hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate CAS No. 62804-81-3

hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

Katalognummer: B14506264
CAS-Nummer: 62804-81-3
Molekulargewicht: 316.2 g/mol
InChI-Schlüssel: UQJSDIGZJLACRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a hex-3-ynyl group and a 2-(2,6-dichloropyridin-3-yl)oxypropanoate moiety, making it a unique and versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate typically involves several steps:

Analyse Chemischer Reaktionen

Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

62804-81-3

Molekularformel

C14H15Cl2NO3

Molekulargewicht

316.2 g/mol

IUPAC-Name

hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C14H15Cl2NO3/c1-3-4-5-6-9-19-14(18)10(2)20-11-7-8-12(15)17-13(11)16/h7-8,10H,3,6,9H2,1-2H3

InChI-Schlüssel

UQJSDIGZJLACRR-UHFFFAOYSA-N

Kanonische SMILES

CCC#CCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.